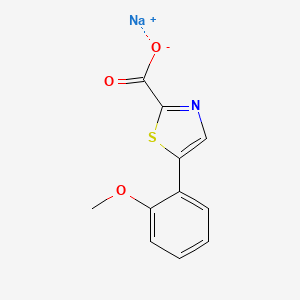

Sodium 5-(2-methoxyphenyl)-1,3-thiazole-2-carboxylate

Vue d'ensemble

Description

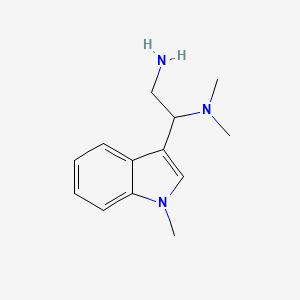

The compound seems to be a sodium salt of a thiazole derivative. Thiazoles are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and a nitrogen atom . The 2-methoxyphenyl group is a common substituent in organic chemistry, known for its electron-donating properties .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a thiazole ring substituted at the 5-position with a 2-methoxyphenyl group and a carboxylate group. The sodium ion would be associated with the carboxylate group .Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the electron-donating 2-methoxyphenyl group could potentially influence the reactivity of the thiazole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiazoles are typically crystalline solids at room temperature, and the presence of the polar carboxylate group would likely make the compound soluble in water .Applications De Recherche Scientifique

Corrosion Inhibition

One significant application of thiazole derivatives is in the field of corrosion inhibition. A study by Chaitra et al. (2016) demonstrated that thiazole-based pyridine derivatives exhibit potential as corrosion inhibitors for mild steel in acidic environments. These compounds show high inhibition efficiency, acting as both anodic and cathodic inhibitors, with their performance being temperature and concentration-dependent. The protective layer formed on the steel surface was analyzed using various spectroscopic techniques, supporting the effectiveness of these inhibitors (Chaitra, Shetty Mohana, & Tandon, 2016).

Organic Synthesis

Thiazole derivatives play a crucial role in organic synthesis, offering a pathway to synthesize novel compounds. For instance, reactions involving N,N-Disubstituted 5-Arylmethylidene-2-amino-thiazol-4(5H)-ones with CH acids have been explored to yield various bithiazolylidene derivatives. Such reactions underline the versatility of thiazole compounds in creating structurally diverse molecules with potential applications in medicinal chemistry and material science (Kandeel, Youssef, El-Bestawy, & Omar, 2002).

Antimicrobial Activity

Another significant application is in the development of antimicrobial agents. Pyrazole and triazole derivatives containing thiazole units have been synthesized and evaluated for their biological activities. These compounds, due to their heterocyclic nature, show promise in targeting various bacterial and fungal strains, highlighting the potential of thiazole derivatives in contributing to new antimicrobial therapies (Puthran et al., 2019).

Catalysis

Thiazole compounds have also found applications as catalysts in chemical syntheses. For example, sodium fluoride has been identified as an efficient catalyst for the synthesis of 1,3-thiazoles, demonstrating the role of thiazole derivatives in facilitating chemical reactions under mild conditions. Such catalytic applications are essential for developing more efficient, cost-effective, and environmentally friendly synthetic methods (Banothu et al., 2014).

Corrosion Protection

In addition to their role as corrosion inhibitors, thiazole derivatives have been investigated for their corrosion protection properties. A study focusing on 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole highlighted its effectiveness as a novel corrosion inhibitor for mild steel in acidic conditions. Experimental and computational studies validated the high protection efficiency and adsorption behavior of this compound, indicating its potential for industrial corrosion protection applications (Attou et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

sodium;5-(2-methoxyphenyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S.Na/c1-15-8-5-3-2-4-7(8)9-6-12-10(16-9)11(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLVOLNGEADPMR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CN=C(S2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1402766.png)

![8-Iodo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1402768.png)

![5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1402777.png)

![5-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1402778.png)

![tert-butyl 5-cyano-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B1402780.png)

![3-Benzothiazol-6-yl-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402785.png)

![1-methyl-3-{[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1402787.png)